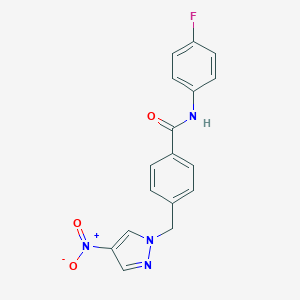![molecular formula C20H21Cl2N5O2 B213908 N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea](/img/structure/B213908.png)
N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea, also known as DMU-212, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DMU-212 has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research in drug development.
Mechanism of Action
N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea works by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea prevents cancer cells from dividing and growing, leading to their eventual death. N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea also inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. By inhibiting COX-2, N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea reduces inflammation in the body.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth and proliferation of cancer cells. N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea is its ability to selectively target cancer cells, while leaving healthy cells relatively unaffected. This makes it a potentially safer and more effective treatment for cancer than traditional chemotherapy. However, N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea has limitations in terms of its solubility and stability, which may make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea. One area of interest is its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Another area of interest is its potential as a treatment for oxidative stress-related diseases. Additionally, further research is needed to optimize the synthesis and formulation of N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea to improve its solubility and stability.
Synthesis Methods
N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea is synthesized through a multistep process involving the reaction of 3,4-dichloroaniline with 2-mercapto-benzimidazole followed by the reaction of the resulting intermediate with N-(2-chloroethyl)morpholine. The final product is obtained through the reaction of the intermediate with urea.
Scientific Research Applications
N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
Product Name |
N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea |
|---|---|
Molecular Formula |
C20H21Cl2N5O2 |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]urea |
InChI |
InChI=1S/C20H21Cl2N5O2/c21-15-6-5-14(13-16(15)22)23-20(28)25-19-24-17-3-1-2-4-18(17)27(19)8-7-26-9-11-29-12-10-26/h1-6,13H,7-12H2,(H2,23,24,25,28) |
InChI Key |
HBXQQHMZNNGSGY-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-methylfuran-2-carboxamide](/img/structure/B213828.png)
![methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B213829.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B213830.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-2-furamide](/img/structure/B213832.png)
![2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B213834.png)
![1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B213836.png)
![2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide](/img/structure/B213840.png)

![N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213842.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B213846.png)
![3-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213849.png)